(7-Chloroisoquinolin-5-yl)methanol
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Overview
Description
(7-Chloroisoquinolin-5-yl)methanol is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is a derivative of isoquinoline, characterized by the presence of a chloro group at the 7th position and a methanol group at the 5th position on the isoquinoline ring. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of (7-Chloroisoquinolin-5-yl)methanol can be achieved through various synthetic routesThe reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by a nucleophilic substitution reaction with methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(7-Chloroisoquinolin-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
(7-Chloroisoquinolin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (7-Chloroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methanol group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate enzyme activity, inhibit receptor binding, or interfere with cellular processes .
Comparison with Similar Compounds
(7-Chloroisoquinolin-5-yl)methanol can be compared with other similar compounds, such as:
7-Chloroquinoline: Similar in structure but lacks the methanol group, which can affect its reactivity and biological activity.
5-Isoquinolinemethanol: Lacks the chloro group, leading to different chemical properties and applications.
Chloroisoquinoline derivatives: Various derivatives with different substituents at the 5th position, each with unique properties and uses
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in research and development .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(7-chloroisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-7-5-12-2-1-10(7)8(4-9)6-13/h1-5,13H,6H2 |
InChI Key |
JYWHWEWKRFUOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Cl)CO |
Origin of Product |
United States |
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